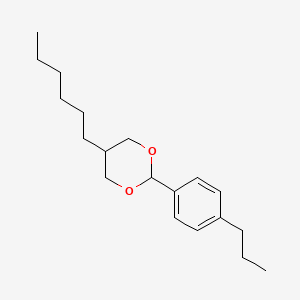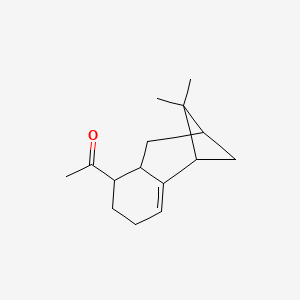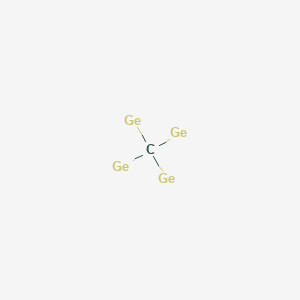![molecular formula C20H27ClO B14447592 4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride CAS No. 74446-96-1](/img/structure/B14447592.png)
4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride is a chemical compound with the molecular formula C20H27ClO. It is known for its unique bicyclic structure, which includes a benzoyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride typically involves the reaction of 4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the benzoic acid derivative is converted to the corresponding benzoyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoic acid: The precursor to the benzoyl chloride derivative.
4-Pentylbicyclo[2.2.2]octan-1-ol: A related compound with a hydroxyl group instead of the benzoyl chloride group.
Uniqueness
4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride is unique due to its combination of a bicyclic structure and a reactive benzoyl chloride group. This combination allows for diverse chemical reactivity and applications in various fields.
Propriétés
| 74446-96-1 | |
Formule moléculaire |
C20H27ClO |
Poids moléculaire |
318.9 g/mol |
Nom IUPAC |
4-(4-pentyl-1-bicyclo[2.2.2]octanyl)benzoyl chloride |
InChI |
InChI=1S/C20H27ClO/c1-2-3-4-9-19-10-13-20(14-11-19,15-12-19)17-7-5-16(6-8-17)18(21)22/h5-8H,2-4,9-15H2,1H3 |
Clé InChI |
QMGAFIKMRWNEST-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC12CCC(CC1)(CC2)C3=CC=C(C=C3)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide](/img/structure/B14447529.png)
![7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one](/img/structure/B14447537.png)






![2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14447567.png)

